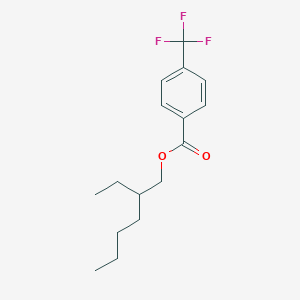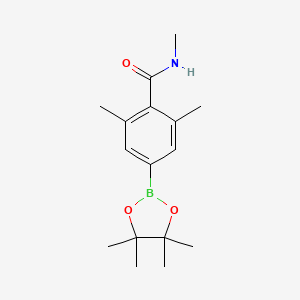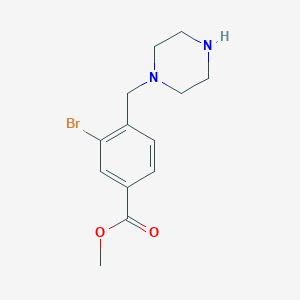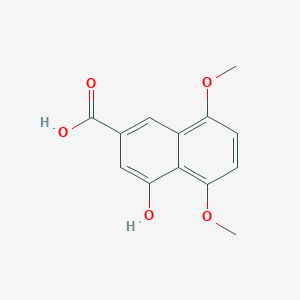
2-Ethylhexyl 4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C16H21F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a trifluoromethyl group, and the carboxyl group is esterified with 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzaldehyde.
Reduction: 2-ethylhexanol and 4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl 4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of polymers, coatings, and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can then exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 2-Ethylhexyl benzoate
Uniqueness
2-Ethylhexyl 4-(trifluoromethyl)benzoate is unique due to the presence of both the 2-ethylhexyl and trifluoromethyl groups. The 2-ethylhexyl group provides flexibility and enhances the compound’s solubility in organic solvents, while the trifluoromethyl group increases its stability and lipophilicity. These properties make it particularly useful in applications requiring high stability and solubility .
Propriétés
Numéro CAS |
59986-40-2 |
|---|---|
Formule moléculaire |
C16H21F3O2 |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
2-ethylhexyl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H21F3O2/c1-3-5-6-12(4-2)11-21-15(20)13-7-9-14(10-8-13)16(17,18)19/h7-10,12H,3-6,11H2,1-2H3 |
Clé InChI |
HIHUOUKCDYVAST-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)









![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)

